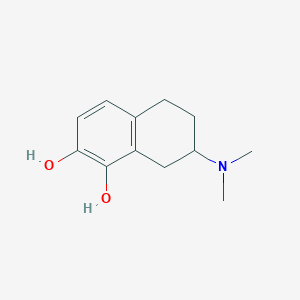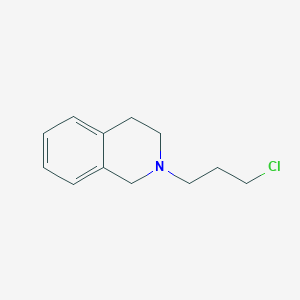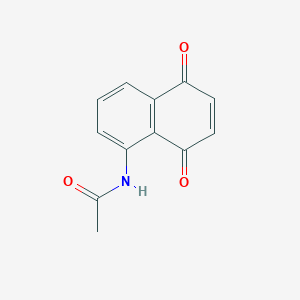
Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)-: is a chemical compound with the molecular formula C12H9NO3 It is known for its unique structure, which includes a naphthalene ring system with two ketone groups and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- typically involves the reaction of naphthalene derivatives with acetamide under specific conditions. One common method includes the acylation of naphthalene-1,4-dione with acetamide in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- can undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in redox reactions makes it a candidate for enzyme inhibition studies.
Medicine: The compound’s structure suggests potential pharmacological activities. Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism by which Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and participate in redox reactions, influencing the activity of these targets. The naphthalene ring system allows for π-π interactions with aromatic amino acids in proteins, potentially altering their function.
Comparación Con Compuestos Similares
- Acetamide, N-(1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- Acetamide, N-(6-amino-7-chloro-5,8-dihydro-5,8-dioxo-1-naphthalenyl)-
- Acetamide, N-(3,4-dihydro-1-naphthalenyl)-
Uniqueness: Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
5824-46-4 |
|---|---|
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
N-(5,8-dioxonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9NO3/c1-7(14)13-9-4-2-3-8-10(15)5-6-11(16)12(8)9/h2-6H,1H3,(H,13,14) |
Clave InChI |
LCECTYUHGUTJLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15068819.png)

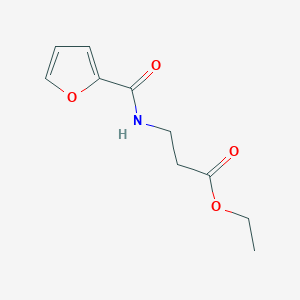
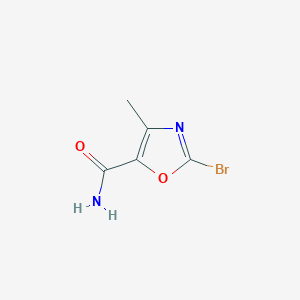

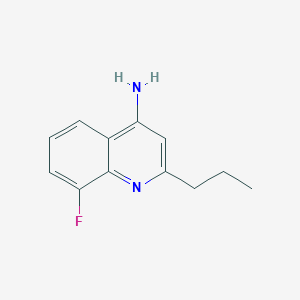




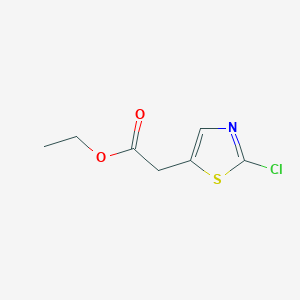
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
